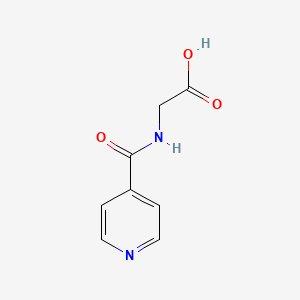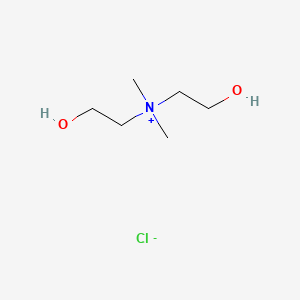![molecular formula C11H26N4O B1330001 1,3-Bis[3-(dimethylamino)propyl]urea CAS No. 52338-87-1](/img/structure/B1330001.png)
1,3-Bis[3-(dimethylamino)propyl]urea
Overview
Description
1,3-Bis[3-(dimethylamino)propyl]urea (BDU) is an organic compound that is widely used as a reagent in the synthesis of various organic compounds. It is also commonly used as a catalyst in various scientific experiments, such as in the synthesis of peptides and proteins. BDU is a relatively new organic compound, having been discovered in the early 1990s. It has since become a widely used reagent in many scientific research applications.
Scientific Research Applications
Antimicrobial Efficacy
1,3-Bis[3-(dimethylamino)propyl]urea, particularly in its polymer form as polyquaternium-2, demonstrates significant in vitro antimicrobial activity. It is effective against both gram-positive and gram-negative bacteria, including multi-drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). This polymer shows low haemolytic activity and non-toxic behavior against mammalian cells, making it a promising antibacterial agent for biomedical applications (Kumar et al., 2016).
Copper Electroplating
In the field of copper electroplating, polyquaternium-2 serves as an effective leveling agent in acidic sulfate baths. It forms an adsorption layer on the copper surface, inhibiting copper electrodeposition and resulting in uniform thickness of the copper deposit. The addition of Polyquaternium-2 increases cathodic polarization, beneficial for through-hole (TH) electroplating processes (Biao et al., 2016).
Coordination Chemistry
This compound is utilized in synthesizing urea-coordinated dinickel(II) complexes. These complexes, which contain binucleating ligands, have been explored for their structural properties and potential applications in coordination chemistry. This research is significant in understanding the molecular structures and magnetic properties of such complexes (Mochizuki et al., 2013).
Hydrogen Bonding in Supramolecular Structures
1,3-Bis ureas, including variants like 1,3-bis(m-cyanophenyl)urea, play a crucial role in forming supramolecular structures such as gels, capsules, and crystals through hydrogen bonding. The diverse solid forms and morphologies that can be achieved highlight its potential in crystal engineering and material science (Capacci-Daniel et al., 2015).
Interaction with Anions
This compound derivatives have been studied for their ability to interact with various anions, including phosphates. This interaction, facilitated by hydrogen bonding, is critical for applications in anion recognition and separation processes (Frański et al., 2015).
Polymer Electro
lyte Membrane Fuel Cellsthis compound is used in developing hydroxyl anion conducting membranes for polymer electrolyte membrane fuel cells. These membranes, composed of poly(vinyl alcohol) and a copolymer of bis(2-chloroethyl) ether-1,3-bis[3-(dimethylamino)propyl] urea, show excellent OH- conductivity and mechanical strength, making them suitable for fuel cell applications (Zhou et al., 2017).
Lithium Sulfur Batteries
In the field of lithium sulfur (Li-S) batteries, a cationic polymer based on poly[bis(2-chloroethyl) ether-alt-1,3-bis[3-(dimethylamino) propyl]urea] quaternized (PQ) is used to capture polysulfide ions. This helps in inhibiting the polysulfide shuttle effect, enhancing the cycling performance of Li-S batteries (Ling et al., 2017).
Corrosion Inhibition
This compound derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. These compounds show promise as protective agents against corrosion, important in industrial applications (Abdulazeez et al., 2019).
Safety and Hazards
Inhalation of vapors or mists of 1,3-Bis[3-(dimethylamino)propyl]urea may be irritating to the respiratory system. It can cause skin irritation and serious eye damage. Ingestion of this product may cause nausea, vomiting, and diarrhea . It is recommended to avoid prolonged exposure, not to taste or swallow, and to wear appropriate personal protective equipment .
Future Directions
1,3-Bis[3-(dimethylamino)propyl]urea has been shown to be an efficient catalyst for the synthesis of polyurethane. It has also been used as a stationary phase in liquid chromatography for the separation of amines and polyols . Further optimization studies in low-density flexible polyurethane foam formulations are suggested to increase the reutilization of the polyurethane waste and reduce the amount of petroleum-based raw materials .
Mechanism of Action
Target of Action
It is known to be used as a reagent in the quantification of amines and polyols .
Mode of Action
It is known to be used as a reagent in various scientific experiments .
Biochemical Pathways
properties
IUPAC Name |
1,3-bis[3-(dimethylamino)propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4/h5-10H2,1-4H3,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQPNTOQFPJCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068741 | |
| Record name | 1,3-Bis(3-(dimethylamino)propyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
52338-87-1 | |
| Record name | 1,3-Bis[3-(dimethylamino)propyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52338-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N'-bis(3-(dimethylamino)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052338871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N'-bis[3-(dimethylamino)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(3-(dimethylamino)propyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis[3-(dimethylamino)propyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)
![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate](/img/structure/B1329923.png)







![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)


